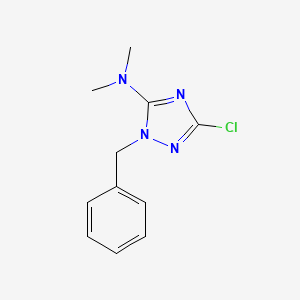

1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

2-benzyl-5-chloro-N,N-dimethyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4/c1-15(2)11-13-10(12)14-16(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXWWPWSZKLATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NN1CC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between benzyl hydrazine and a suitable carbonyl compound under acidic conditions can yield the triazole ring.

N,N-Dimethylation: The final step involves the dimethylation of the amine group, which can be carried out using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 1-benzyl-3-azido-N,N-dimethyl-1H-1,2,4-triazol-5-amine, while oxidation with hydrogen peroxide can produce 1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-oxide.

Scientific Research Applications

Synthetic Chemistry

1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide serves as a versatile building block in the synthesis of various heterocyclic compounds. These compounds are crucial in pharmaceuticals and agrochemicals due to their biological activity and structural diversity. The compound's ability to undergo various chemical transformations makes it an essential reagent in synthetic pathways.

Case Study: Synthesis of Heterocycles

A study demonstrated the use of 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde derivatives in synthesizing novel heterocycles that exhibit promising biological activities. The derivatives were evaluated for their potential as anti-cancer agents, showcasing the compound's role in developing therapeutic agents targeting specific diseases .

Drug Development

The compound has been instrumental in the development of novel drugs, particularly in oncology and neurology. Its unique structural properties allow it to interact with specific biological pathways, making it a target for drug design.

Case Study: Antitumor Activity

Research focused on a series of 1H-pyrrolo[3,2-c]pyridine derivatives revealed their effectiveness as colchicine-binding site inhibitors. Among these, one derivative exhibited potent antitumor activity against multiple cancer cell lines (HeLa, SGC-7901, and MCF-7) with IC50 values ranging from 0.12 to 0.21 μM. The study highlighted the compound's ability to disrupt tubulin dynamics and induce apoptosis in cancer cells .

Biological Research

In biological research, 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide is utilized to study enzyme interactions and metabolic pathways. Its derivatives are often employed as fluorescent probes in imaging techniques, aiding in the visualization of cellular processes.

Case Study: Enzyme Interaction Studies

A study investigated the interactions between 1H-pyrrolo[3,2-c]pyridine derivatives and various enzymes involved in metabolic pathways. The findings contributed to a deeper understanding of disease mechanisms and potential therapeutic targets .

Material Science

The compound is also used in formulating advanced materials, including polymers and nanomaterials. Its incorporation enhances the properties of these materials for industrial applications.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate to High |

| Chemical Resistance | Excellent |

Fluorescent Probes

Derivatives of 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde are frequently employed as fluorescent probes due to their ability to emit light upon excitation. This property is particularly useful in biological imaging applications.

Case Study: Cellular Imaging

Research utilizing these fluorescent probes demonstrated their effectiveness in visualizing cellular processes in live cells. The probes provided insights into cellular dynamics and interactions at a molecular level .

Mechanism of Action

The mechanism of action of 1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzyl and dimethylamine groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Insights

- Chloro vs. Bromo Substitutents : Chlorine’s smaller atomic radius and higher electronegativity may offer better steric compatibility with target proteins compared to bromo analogs. For example, [1,2,4]triazolo[1,5-a]pyrimidines with Cl at position 3 showed potent antiproliferative activity (IC50: 0.12 μM in HCT-116 cells), while bromo analogs were less studied .

- Benzyl vs. Aryl Groups : Benzyl at position 1 improves lipophilicity, as seen in ’s naphthalene derivatives, where bulky aryl groups enhanced cytotoxicity via hydrophobic interactions . However, excessive bulk may reduce solubility, necessitating optimization.

- N,N-Dimethylamine vs.

Structure-Activity Relationships (SAR)

- Position 1 (Benzyl) : Enhances membrane penetration but may reduce water solubility. In -nitrophenyl at position 1 improved stability but required balancing with polar groups .

- Position 3 (Chloro): Critical for electronic effects; chloro derivatives in showed superior activity over non-halogenated analogs .

Biological Activity

1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine is a synthetic compound belonging to the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms. The molecular formula of this compound is C₁₁H₁₄ClN₅, with a molecular weight of approximately 253.72 g/mol. Its unique structure includes a benzyl group and a chlorine atom that contribute to its biological activity, particularly in antimicrobial and antifungal applications.

Chemical Structure and Properties

The compound features the following structural characteristics:

- Benzyl Group : Enhances lipophilicity and bioavailability.

- Chlorine Atom : May participate in nucleophilic substitution reactions.

- Dimethylamino Groups : Can act as nucleophiles in various chemical reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, a critical component of fungal cell membranes. This mechanism positions triazole compounds as promising candidates for antifungal drug development.

Table 1: Comparison of Biological Activities of Related Triazole Compounds

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| 1-benzyl-3-chloro-N,N-dimethyl-1H-triazole | Moderate | Chlorine enhances reactivity |

| 3-Chloro-N,N-dimethyl-1H-triazole | Low | Lacks benzyl group |

| 5-Amino-1H-triazole | High | Higher solubility due to amino group |

| 3-Benzylthio-N,N-dimethyltriazole | Variable | Contains sulfur which may alter reactivity |

Case Studies and Research Findings

A study conducted on various triazole derivatives demonstrated that compounds with similar structures exhibited varying degrees of antibacterial activity against ESKAPE pathogens—bacteria known for their antibiotic resistance. The findings suggested that the presence of specific substituents significantly influenced the biological activity of these compounds .

In vitro studies have shown that the compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria, although detailed quantitative data remains sparse. The structure–activity relationship (SAR) analysis indicates that modifications to the triazole ring or substituents can lead to enhanced antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.